3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine
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Overview
Description
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a pyridazine ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring can be formed by the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine ring is coupled with the pyridazine derivative.
Final Assembly: The final step involves the coupling of the thiazole ring with the piperazine-pyridazine intermediate under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activity.
Scientific Research Applications
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine involves its interaction with molecular targets like enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in its potential therapeutic effects for neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine, used in the treatment of schizophrenia.
Pyridazinone Derivatives: Compounds containing the pyridazinone moiety, studied for their enzyme inhibitory activities.
Uniqueness
3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase with high specificity and potency sets it apart from other similar compounds.
Properties
IUPAC Name |
2-methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5S/c1-15-3-5-17(6-4-15)19-7-8-20(23-22-19)25-11-9-24(10-12-25)13-18-14-26-16(2)21-18/h3-8,14H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOFCGMQYWRENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CSC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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